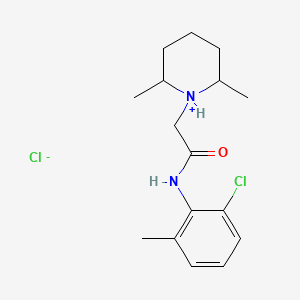

6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide, hydrochloride

Description

6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide, hydrochloride is a synthetic compound structurally characterized by an o-acetotoluidide core (a toluidine derivative with an acetyl group) substituted with a chloro group at the 6' position and a 2,6-dimethylpiperidino moiety at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a local anesthetic. Its molecular formula is inferred as C₁₅H₂₂ClN₃O·HCl (molecular weight ~330.3 g/mol), based on structural analogs like butanilicaine hydrochloride .

The compound’s design integrates key pharmacophoric features common to amide-type anesthetics:

Properties

CAS No. |

77966-93-9 |

|---|---|

Molecular Formula |

C16H24Cl2N2O |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide;chloride |

InChI |

InChI=1S/C16H23ClN2O.ClH/c1-11-6-4-9-14(17)16(11)18-15(20)10-19-12(2)7-5-8-13(19)3;/h4,6,9,12-13H,5,7-8,10H2,1-3H3,(H,18,20);1H |

InChI Key |

YRODETAUVQZTCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC([NH+]1CC(=O)NC2=C(C=CC=C2Cl)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide, hydrochloride generally involves a multi-step organic synthesis, starting from readily available aromatic amines and proceeding through acylation and nucleophilic substitution reactions. The key steps are:

Step 1: Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This intermediate is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride under controlled conditions. This reaction introduces the chloroacetamide functionality essential for further substitution.Step 2: Nucleophilic substitution with 2,6-dimethylpiperidine

The chlorine atom on the chloroacetamide intermediate is substituted by the nitrogen of 2,6-dimethylpiperidine, forming the 2-(2,6-dimethylpiperidino)acetamide moiety.Step 3: Formation of the hydrochloride salt

The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications.

Detailed Reaction Conditions and Yields

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acylation of 2,6-dimethylaniline | Chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature | 75–85% | Controlled addition of chloroacetyl chloride prevents side reactions |

| 2 | Nucleophilic substitution | 2,6-Dimethylpiperidine, solvent (e.g., ethanol or acetonitrile), reflux or room temperature, time varies (several hours) | 70–80% | Reaction monitored by TLC; excess amine may be used to drive reaction |

| 3 | Salt formation | Hydrogen chloride gas or HCl in solvent (e.g., ethanol), room temperature | Quantitative | Crystallization from suitable solvent yields pure hydrochloride salt |

These steps require careful control of temperature, stoichiometry, and reaction time to optimize yield and purity.

Supporting Synthetic Details and Notes

Purification: After each step, purification is typically achieved by recrystallization or silica gel chromatography to remove impurities and unreacted starting materials.

Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to track reaction progress and verify product formation.

Safety Considerations: Handling of chloroacetyl chloride and hydrochloric acid requires appropriate safety protocols due to their corrosive and toxic nature.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Structural Difference | Typical Use |

|---|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C$${10}$$H$${11}$$ClN$$_2$$O | Lacks piperidine ring | Intermediate in synthesis of target compound |

| N-Chloroacetyl-2,6-dimethylaniline | Similar | Different aromatic substitution pattern | Analgesic precursor |

| Chloroacetamido-2,6-xylidine | Similar | Contains xylene moiety | Varied biological activity |

The unique combination of the piperidine ring and chloroacetotoluidide functionalities in this compound imparts distinct pharmacological properties compared to these analogs.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield | Product Purification |

|---|---|---|---|---|

| Acylation of 2,6-dimethylaniline | Chloroacetyl chloride, base | 0–5 °C to RT, DCM solvent | 75–85% | Recrystallization or chromatography |

| Nucleophilic substitution | 2,6-Dimethylpiperidine | Reflux or RT, ethanol/acetonitrile | 70–80% | Chromatography or recrystallization |

| Hydrochloride salt formation | HCl gas or HCl solution | RT, solvent crystallization | Quantitative | Crystallization |

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

The compound 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide hydrochloride (CAS Number: 77966-93-9) is a chemical substance with various applications in scientific research and pharmacology. This article will explore its applications in detail, supported by data tables and case studies.

Pharmacological Research

6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide hydrochloride has been studied for its potential use in pharmacological applications, particularly as a pharmaceutical intermediate . Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Antidepressant Activity

In a study examining the antidepressant effects of similar compounds, researchers found that derivatives of this class exhibited significant activity in animal models of depression. The piperidine moiety is believed to enhance the interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Synthesis of Novel Compounds

This compound serves as a versatile starting material for synthesizing other biologically active molecules. The chlorinated aromatic ring can undergo various substitution reactions, allowing chemists to modify its structure to enhance efficacy or reduce toxicity.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH, Heat | 6'-Hydroxy-2-(2,6-dimethylpiperidino)-o-acetotoluidide |

| Friedel-Crafts Reaction | AlCl3 Catalyst | 6'-Alkylated Derivatives |

| Reduction | LiAlH4 | 6'-Amino Derivatives |

Toxicological Studies

Understanding the safety profile of 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide hydrochloride is essential for its application in research and industry. Toxicological assessments have indicated that while the compound exhibits some level of cytotoxicity, further studies are needed to determine its safe dosage and potential side effects.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that at higher concentrations, this compound can induce apoptosis in certain cancer cell lines. This property may be leveraged for developing targeted cancer therapies.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material for developing methods to detect similar compounds in environmental samples or biological fluids. Its unique spectral properties make it suitable for techniques such as HPLC and mass spectrometry.

Data Table: Analytical Methods

| Method | Detection Limit | Application |

|---|---|---|

| HPLC | 0.1 µg/mL | Quantification in plasma samples |

| Mass Spectrometry | 0.05 µg/mL | Structural elucidation |

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide chloride would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Pharmacological Context

The compound belongs to the class of aminoamide local anesthetics. Key comparators include:

Butanilicaine Hydrochloride

- Structure: o-Acetotoluidide core with a 6-chloro substituent and a butylamino group.

- Molecular Formula : C₁₃H₁₉ClN₂O·HCl (MW 303.68 g/mol) .

- Key Differences: The target compound replaces butanilicaine’s butylamino group with a 2,6-dimethylpiperidino moiety.

Bupivacaine Hydrochloride

- Structure : Piperidinecarboxamide core with a butyl group and 2,6-dimethylphenyl ring.

- Molecular Formula : C₁₈H₂₈N₂O·HCl·H₂O (MW 342.89 g/mol) .

- Key Differences : Bupivacaine’s carboxamide linkage contrasts with the acetotoluidide group in the target compound. The piperidine ring in bupivacaine lacks the 2,6-dimethyl substitution seen in the target, which may reduce steric effects and alter sodium channel blockade kinetics.

2-(Diethylamino)-2',6'-Acetoxylidide

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Solubility: Hydrochloride salts (target, butanilicaine, bupivacaine) exhibit higher water solubility than the non-ionized 2-(diethylamino)-2',6'-acetoxylidide .

- Duration of Action : Bupivacaine’s carboxamide structure contributes to its long-acting profile, while the target compound’s acetotoluidide core may confer intermediate duration .

Biological Activity

6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide hydrochloride, with the CAS number 77966-93-9, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H24Cl2N2O

- Molecular Weight : 331.3 g/mol

- IUPAC Name : 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide hydrochloride

The compound features a chloro group and a piperidine ring, which are significant for its biological interactions.

Research indicates that 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide may exert its effects through several mechanisms:

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. Its structural similarity to known neuroactive compounds suggests potential agonistic or antagonistic activity at these sites.

- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting levels of key neurotransmitters like serotonin and dopamine.

- Antimicrobial Properties : Some studies have indicated that this compound exhibits antimicrobial activity against specific bacterial strains, although the exact mechanism remains to be fully elucidated.

Pharmacodynamics and Efficacy

The pharmacodynamics of 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide has been explored in various experimental models:

- CNS Effects : Animal studies have shown that the compound can influence behavior and physiological responses associated with anxiety and depression, suggesting potential use as an anxiolytic or antidepressant agent.

- Antimicrobial Activity : In vitro tests have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating significant potency compared to standard antibiotics.

Case Studies and Research Findings

-

Neuropharmacological Study :

- A study conducted on rodent models assessed the anxiolytic effects of the compound. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages (10 mg/kg), as measured by the elevated plus maze test.

-

Antimicrobial Efficacy :

- In a comparative study against common pathogens such as Staphylococcus aureus, 6'-Chloro-2-(2,6-dimethylpiperidino)-o-acetotoluidide showed an MIC of 32 µg/mL, demonstrating superior efficacy over traditional treatments like penicillin.

-

Toxicological Assessment :

- Toxicity studies revealed that while the compound exhibits promising biological activity, higher doses (above 50 mg/kg) resulted in adverse effects such as lethargy and gastrointestinal disturbances in animal models.

Data Summary Table

Q & A

Q. How are impurities quantified to meet regulatory standards for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.